Cas no 2229315-26-6 (4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid)

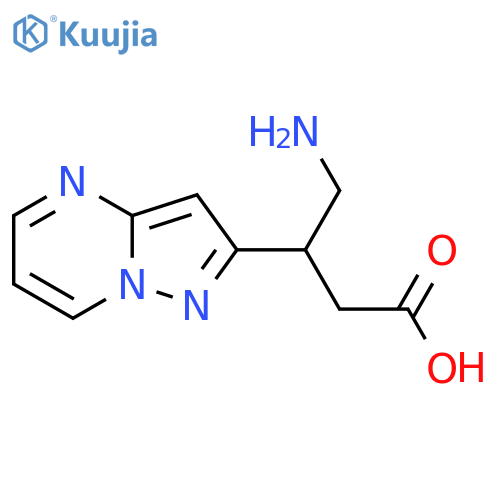

2229315-26-6 structure

商品名:4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid

4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid

- 2229315-26-6

- 4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid

- EN300-1747137

-

- インチ: 1S/C10H12N4O2/c11-6-7(4-10(15)16)8-5-9-12-2-1-3-14(9)13-8/h1-3,5,7H,4,6,11H2,(H,15,16)

- InChIKey: MPGNZODOCDEPAG-UHFFFAOYSA-N

- ほほえんだ: OC(CC(CN)C1C=C2N=CC=CN2N=1)=O

計算された属性

- せいみつぶんしりょう: 220.09602564g/mol

- どういたいしつりょう: 220.09602564g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93.5Ų

- 疎水性パラメータ計算基準値(XlogP): -3.3

4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1747137-5.0g |

4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid |

2229315-26-6 | 5g |

$4184.0 | 2023-06-03 | ||

| Enamine | EN300-1747137-0.25g |

4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid |

2229315-26-6 | 0.25g |

$1328.0 | 2023-09-20 | ||

| Enamine | EN300-1747137-10g |

4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid |

2229315-26-6 | 10g |

$6205.0 | 2023-09-20 | ||

| Enamine | EN300-1747137-1g |

4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid |

2229315-26-6 | 1g |

$1442.0 | 2023-09-20 | ||

| Enamine | EN300-1747137-0.1g |

4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid |

2229315-26-6 | 0.1g |

$1269.0 | 2023-09-20 | ||

| Enamine | EN300-1747137-0.5g |

4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid |

2229315-26-6 | 0.5g |

$1385.0 | 2023-09-20 | ||

| Enamine | EN300-1747137-5g |

4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid |

2229315-26-6 | 5g |

$4184.0 | 2023-09-20 | ||

| Enamine | EN300-1747137-2.5g |

4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid |

2229315-26-6 | 2.5g |

$2828.0 | 2023-09-20 | ||

| Enamine | EN300-1747137-1.0g |

4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid |

2229315-26-6 | 1g |

$1442.0 | 2023-06-03 | ||

| Enamine | EN300-1747137-10.0g |

4-amino-3-{pyrazolo[1,5-a]pyrimidin-2-yl}butanoic acid |

2229315-26-6 | 10g |

$6205.0 | 2023-06-03 |

4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

2229315-26-6 (4-amino-3-{pyrazolo1,5-apyrimidin-2-yl}butanoic acid) 関連製品

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量